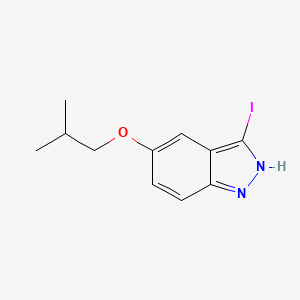

3-Iodo-5-isobutoxy-1H-indazole

Description

The Indazole Scaffold as a Privileged Structure in Chemical Biology

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation is attributed to its remarkable ability to bind to a diverse array of biological targets with high affinity, making it a versatile framework for the development of therapeutic agents across various disease areas. samipubco.comnih.gov The structural rigidity and the presence of nitrogen atoms, which can act as both hydrogen bond donors and acceptors, contribute to its favorable interaction with biological macromolecules. pharmablock.com

The prevalence of the indazole motif in numerous clinically approved drugs underscores its therapeutic significance. nih.govpnrjournal.com For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-containing multi-kinase inhibitors used in cancer therapy, while granisetron (B54018) is a 5-HT3 receptor antagonist employed for the management of chemotherapy-induced nausea and vomiting. samipubco.compnrjournal.com The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.govorientjchem.org This wide-ranging pharmacological profile has cemented the indazole nucleus as a cornerstone in modern drug discovery. pnrjournal.comresearchgate.net

Strategic Importance of Halogenated and Alkoxy-Substituted Indazoles in Contemporary Research

The functionalization of the indazole scaffold with various substituents is a key strategy to modulate its physicochemical properties and biological activity. nih.gov Among the myriad of possible modifications, the introduction of halogen atoms and alkoxy groups has proven to be particularly advantageous.

Halogenation , the process of introducing one or more halogen atoms into a molecule, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. rsc.orgacs.org The iodine atom, in particular, is noteworthy for its ability to form strong halogen bonds, a type of non-covalent interaction that can enhance drug-target binding. acs.org Furthermore, iodo-substituted heterocycles are valuable synthetic intermediates, readily participating in cross-coupling reactions to enable the construction of more complex molecular architectures. rsc.orgthieme-connect.de

Alkoxy substitution , the incorporation of an ether group, can also profoundly influence a molecule's properties. Alkoxy groups can alter solubility, permeability, and metabolic pathways. rsc.org The isobutoxy group, with its branched alkyl chain, can introduce steric bulk, which may confer selectivity for a particular biological target. The presence of the ether oxygen can also serve as a hydrogen bond acceptor, further contributing to binding interactions. nih.gov Research has shown that the nature and position of alkoxy substituents on the indazole ring can significantly affect biological outcomes. rsc.org

Rationale for Investigating 3-Iodo-5-isobutoxy-1H-indazole within Medicinal Chemistry Contexts

The specific compound, this compound, represents a confluence of the strategic advantages offered by both halogenation and alkoxy substitution on the privileged indazole scaffold. The rationale for its investigation in medicinal chemistry is multifaceted:

Synthetic Versatility: The iodo group at the 3-position serves as a versatile handle for further chemical modifications. It can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic exploration of the chemical space around the indazole core. thieme-connect.deresearchgate.net This facilitates the generation of diverse libraries of compounds for biological screening.

Potential for Enhanced Biological Activity: The iodine atom can participate in halogen bonding with protein targets, potentially leading to increased binding affinity and potency. acs.org The isobutoxy group can provide favorable steric and electronic interactions within the binding pocket of a target protein. The indazole core itself is known to interact with a wide range of enzymes and receptors, and the specific substitution pattern of this compound may direct its activity towards a particular biological target. pharmablock.comrsc.org

In essence, this compound is not merely a single compound but a key building block and a lead structure for the development of novel therapeutic agents. Its strategic design, incorporating a privileged scaffold with functionally significant substituents, provides a strong impetus for its synthesis and evaluation in various medicinal chemistry research programs.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(2-methylpropoxy)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O/c1-7(2)6-15-8-3-4-10-9(5-8)11(12)14-13-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQARGOCGRRKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(NN=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Iodo 5 Isobutoxy 1h Indazole

Synthetic Pathways to the 1H-Indazole Core Structure

The formation of the bicyclic 1H-indazole scaffold is the foundational stage of the synthesis. This typically involves the cyclization of appropriately substituted benzene (B151609) derivatives.

A variety of cyclization strategies have been developed for the synthesis of the 1H-indazole core. These methods often rely on the formation of a crucial N-N bond to close the pyrazole (B372694) ring onto the benzene nucleus. Common approaches include intramolecular C-H amination reactions and copper-catalyzed cyclizations. thieme-connect.comnih.gov

One prevalent method is the intramolecular Ullmann-type reaction. acs.org This approach involves the condensation of a hydrazine (B178648) with an ortho-formyl-halo-benzene derivative to form a hydrazone, which then undergoes a copper-catalyzed intramolecular cyclization to yield the 1H-indazole. thieme-connect.comacs.org Another effective strategy is the palladium-catalyzed intramolecular C-H amination of aminohydrazones. nih.gov Furthermore, the treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of a base can also lead to the formation of the 1H-indazole ring through direct aryl C-H amination. nih.gov

| Cyclization Method | Catalyst/Reagent | Key Intermediate | Reference |

| Intramolecular Ullmann-Type Reaction | Copper salts (e.g., CuI, Cu(OAc)₂) | Hydrazone | thieme-connect.comnih.govacs.org |

| Palladium-Catalyzed C-H Amination | Palladium acetate (B1210297) (Pd(OAc)₂) | Aminohydrazone | nih.gov |

| Iodine-Mediated Aryl C-H Amination | Iodine (I₂) | Ketone Hydrazone | nih.gov |

| 1,3-Dipolar Cycloaddition | Cesium fluoride (B91410) (CsF) | α-diazomethylphosphonate and aryne | nih.govorganic-chemistry.org |

To synthesize the target molecule, a precursor with an isobutoxy group at the C5 position of the indazole ring is required. This is typically achieved by starting with a commercially available benzene derivative that already contains the desired substitution pattern or a functional group that can be converted to the isobutoxy group.

A common starting material for a 5-alkoxy-substituted indazole would be a 4-alkoxy-2-fluorobenzonitrile or a similar ortho-halobenzaldehyde derivative. For the synthesis of 5-isobutoxy-1H-indazole, a plausible precursor is 2-fluoro-4-isobutoxybenzaldehyde. This aldehyde can be reacted with hydrazine hydrate (B1144303) in a cyclization reaction. The isobutoxy group is generally stable under the conditions required for indazole ring formation.

Alternatively, a 4-fluoro-2-nitrotoluene (B1294404) derivative can be used. The nitro group can be reduced to an amino group, which is then diazotized and cyclized. The substituent at the para-position to the fluorine will ultimately become the C5 substituent of the indazole. The isobutoxy group can be introduced via Williamson ether synthesis on a corresponding 5-hydroxy-1H-indazole intermediate, which can be prepared from a 5-methoxy precursor by demethylation.

Regioselective Introduction of the C3-Iodo Moiety

Once the 5-isobutoxy-1H-indazole core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C3 position. The C3 position of the 1H-indazole ring is known to be susceptible to electrophilic substitution. nih.govbeilstein-journals.org

Direct iodination of the indazole ring at the C3 position is a widely used and effective method. chim.it This transformation is typically achieved using molecular iodine (I₂) in the presence of a base. chim.it The base is crucial for the reaction, as it facilitates the deprotonation of the indazole N-H, increasing the nucleophilicity of the ring system and promoting the electrophilic attack by iodine.

Commonly used bases include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). chim.it The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane. chim.it These conditions generally provide good to excellent yields of the 3-iodoindazole product. For instance, 6-bromoindazole has been successfully iodinated at the C3 position using iodine and KOH in DMF. chim.it

| Reagent | Base | Solvent | Typical Yield | Reference |

| Iodine (I₂) | KOH | DMF | Good to Excellent | chim.it |

| Iodine (I₂) | K₂CO₃ | DMF | Good | google.com |

| Iodine (I₂) | KOH | Dioxane | Quantitative | chim.it |

N-Iodosuccinimide (NIS) is another effective electrophilic iodinating agent for indazole scaffolds. chim.itorganic-chemistry.org It is often considered a milder alternative to molecular iodine and can be used under various reaction conditions. wikipedia.orgchemicalbook.com The use of NIS for the C3-iodination of indazoles has been reported to proceed efficiently, sometimes in the presence of a base like potassium hydroxide. chim.it

The reaction with NIS can be performed in solvents such as dichloromethane (B109758) (CH₂Cl₂). chim.it The choice of NIS can be advantageous when dealing with substrates that are sensitive to the more basic conditions required for reactions with molecular iodine. Catalytic amounts of trifluoroacetic acid can also be used to activate NIS for the iodination of electron-rich aromatic systems. organic-chemistry.org

Electrochemical methods offer a green and efficient alternative for the halogenation of organic compounds, including indazoles. researchgate.netnih.gov These methods avoid the need for stoichiometric amounts of chemical oxidizing agents by using an electric current to generate the active halogenating species in situ from a halide source. nih.govunimi.it

For the C3-iodination of an indazole, an electrochemical approach would typically involve the electrolysis of a solution containing the 5-isobutoxy-1H-indazole and a source of iodide, such as sodium iodide or potassium iodide. researchgate.net The electrochemical oxidation of the iodide ion at the anode generates the electrophilic iodine species (I⁺ or a related carrier) that then reacts with the indazole ring at the C3 position. nih.gov This technique allows for precise control over the reaction conditions and can often lead to high selectivity and yields. researchgate.netnih.gov

Incorporation of the C5-Isobutoxy Group

The introduction of the isobutoxy group at the C5 position of the indazole ring is a critical step in the synthesis of the target compound. This is typically achieved through the alkoxylation of a 5-hydroxy-1H-indazole precursor.

The Williamson ether synthesis is a primary and widely employed method for the formation of the isobutoxy ether linkage at the C5 position. This reaction involves the deprotonation of the hydroxyl group of 5-hydroxy-1H-indazole to form an alkoxide, which then acts as a nucleophile, attacking an isobutyl halide, such as isobutyl bromide. The formation of the more stable 1H-indazole tautomer is generally favored in these alkylation reactions.

The efficiency of the isobutoxy ether formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenolic hydroxyl group. The choice of solvent can influence the solubility of the reactants and the reaction rate; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently utilized.

For instance, a general procedure for the N-alkylation of a substituted indazole with 1-bromo-2-methylpropane (B43306) (isobutyl bromide) involves using potassium carbonate as the base in DMF at an elevated temperature of 120 °C. rsc.org While this example pertains to N-alkylation, the principles are readily adaptable for the O-alkylation of a 5-hydroxy-1H-indazole. The reaction would proceed by heating a mixture of 5-hydroxy-1H-indazole, an excess of isobutyl bromide, and a suitable base like potassium carbonate in a solvent such as DMF. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time for achieving a high yield of 5-isobutoxy-1H-indazole. Subsequent iodination at the C3 position would then yield the final product, 3-Iodo-5-isobutoxy-1H-indazole.

Advanced Functionalization and Derivatization Strategies

The presence of the iodine atom at the C3 position of this compound opens up a vast array of possibilities for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The C-I bond at the C3 position of the indazole ring is particularly amenable to oxidative addition to a palladium(0) species, which is the initial step in many cross-coupling catalytic cycles. This reactivity allows for the introduction of a wide variety of substituents at this position.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the C3 position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (Pd(OAc)2) in combination with a phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base, commonly potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is essential for the activation of the organoboron species. The reaction is usually carried out in a solvent system such as a mixture of dioxane and water. The electronic properties of the substituents on the indazole ring can influence the reaction's efficiency. Generally, electron-withdrawing groups can enhance the reactivity of the 3-iodoindazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 120 (Microwave) | Good | nih.gov |

| PdCl2(dppf) | Na2CO3 | BMImBF4 | 100 | High | mdpi.com |

| P1 Precatalyst | K3PO4 | Dioxane/H2O | 60 | Excellent | nih.gov |

Note: The yields are generalized from reactions with various substituted 3-iodoindazoles and boronic acids and serve as an indication of the potential efficiency for the coupling with this compound.

The Sonogashira coupling provides a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. This reaction allows for the introduction of alkynyl moieties at the C3 position of this compound, leading to the synthesis of 3-alkynyl-5-isobutoxy-1H-indazoles.

The classic Sonogashira reaction conditions involve a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride [PdCl2(PPh3)2], a copper(I) salt such as copper(I) iodide (CuI) as a co-catalyst, and an amine base, for instance, triethylamine (B128534) (Et3N), which also often serves as the solvent. However, copper-free Sonogashira coupling protocols have been developed to avoid the formation of undesired alkyne homocoupling byproducts. vander-lingen.nlcetjournal.it In some cases, protection of the N-1 position of the indazole ring may be necessary to achieve high yields in the Sonogashira coupling. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of 3-Iodoindazoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl2(PPh3)2 | CuI | Et3N | DMF | 70 | High | thieme-connect.de |

| Pd(PPh3)4 | None | Cs2CO3 | Dioxane | 100 | Moderate to Good | vander-lingen.nl |

Note: The yields are generalized from reactions with various substituted 3-iodoindazoles and terminal alkynes and are indicative of the potential outcomes for the coupling with this compound.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Negishi and Heck Coupling Protocols

The carbon-iodine bond at the C-3 position of the indazole ring is a versatile functional group for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For a compound like this compound, a hypothetical Negishi coupling would involve the reaction of the 3-iodoindazole with an organozinc compound (R-ZnX) in the presence of a palladium catalyst. This would result in the formation of a new carbon-carbon bond at the C-3 position, yielding a 3-substituted-5-isobutoxy-1H-indazole. The reaction is valued for its functional group tolerance and the ability to couple sp-, sp2-, and sp3-hybridized carbon atoms. nih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org A theoretical Heck coupling of this compound would involve reacting it with an alkene (e.g., an acrylate (B77674) or styrene (B11656) derivative) to introduce a vinyl group at the C-3 position. researchgate.net For the Heck reaction to proceed efficiently with 3-iodoindazoles, protection of the N-1 position of the indazole ring is often necessary to prevent side reactions. researchgate.netgoogle.com

No specific conditions or outcomes for either Negishi or Heck coupling reactions involving this compound have been reported in the surveyed literature.

N-Alkylation and N-Arylation of the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms (N-1 and N-2), and alkylation or arylation can occur at either position, leading to regioisomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govd-nb.info

N-Alkylation: The direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 alkylated products. d-nb.info The thermodynamic product is generally the N-1 isomer, as the 1H-indazole tautomer is more stable. nih.gov Reaction conditions can be optimized to favor one regioisomer over the other. For instance, the use of sodium hydride in tetrahydrofuran (THF) has been shown to be a promising system for selective N-1 alkylation of various substituted indazoles. nih.govd-nb.info Steric and electronic effects of the substituents on the indazole ring play a crucial role in determining the N-1/N-2 ratio. nih.gov

N-Arylation: N-arylation of indazoles, typically achieved through methods like the Buchwald-Hartwig amination or Ullmann condensation, introduces an aryl group onto one of the nitrogen atoms. Similar to alkylation, this can result in a mixture of N-1 and N-2 arylindazoles.

There are no specific studies detailing the N-alkylation or N-arylation of this compound, and therefore no experimental data on the regioselectivity or yields of such reactions are available.

Oxidation, Reduction, and Substitution Reactions on Side Chains

This section would typically discuss chemical transformations of the isobutoxy group at the C-5 position. Potential reactions could include:

Oxidation: Oxidation of the isobutyl group could potentially lead to the formation of corresponding aldehydes, carboxylic acids, or other oxidized species, depending on the reagents and conditions used.

Reduction: While the isobutoxy group is generally stable to reduction, harsh conditions could potentially cleave the ether linkage.

Substitution: Nucleophilic substitution to replace the isobutoxy group is generally difficult on an aromatic ether. However, specific methodologies might enable such a transformation.

A thorough search of the chemical literature did not yield any reports of oxidation, reduction, or substitution reactions performed on the isobutoxy side chain of this compound.

Biological Evaluation and Medicinal Chemistry Applications of 3 Iodo 5 Isobutoxy 1h Indazole Derivatives

In Vitro Biological Activity Profiling

The initial assessment of novel chemical entities involves a series of in vitro assays to determine their biological activity, potency, and mechanism of action at a cellular and molecular level.

Derivatives of the indazole core have been extensively studied as inhibitors of various enzymes implicated in disease, most notably protein kinases and Indoleamine 2,3-dioxygenase 1 (IDO1).

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. mdpi.com Several indazole-based derivatives have been developed as potent kinase inhibitors. nih.gov For instance, a derivative N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide, known as CFI-400936, was identified as a highly potent inhibitor of the mitotic kinase TTK, with an IC50 value of 3.6 nM. nih.gov Other indazole derivatives have shown potent, nanomolar inhibition against pan-Pim kinases and Bcr-Abl kinase, including the challenging T315I mutant. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to the potent inhibition of tyrosine kinases. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. nih.gov Its overexpression by tumor cells leads to immune suppression by depleting tryptophan and generating immunosuppressive metabolites. Consequently, inhibiting IDO1 is a key strategy in cancer immunotherapy. The indazole scaffold has emerged as a promising high-affinity, heme-binding moiety for the development of IDO1 inhibitors. acs.org Various indazole-containing compounds have demonstrated IDO1 inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar to sub-micromolar range. nih.govnih.gov

Retinol-binding Protein 4 (RBP4) Inhibition: RBP4 is the primary transport protein for retinol (B82714) (Vitamin A) in the blood, and has been linked to metabolic diseases and macular degeneration. nih.gov While several RBP4 antagonists are in development, there is currently a lack of publicly available research specifically linking 3-iodo-1H-indazole derivatives to the inhibition of RBP4. nih.gov

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | TTK Kinase | 3.6 nM nih.gov |

| 1H-indazole derivative (Compound 82a) | Pim-1 Kinase | 0.4 nM nih.gov |

| 1H-indazole derivative (Compound 82a) | Pim-3 Kinase | 0.4 nM nih.gov |

| 1H-indazol-3-amine derivative (Compound 89) | Bcr-Abl (wild-type) | 14 nM nih.gov |

| 1H-indazol-3-amine derivative (Compound 89) | Bcr-Abl (T315I mutant) | 450 nM nih.gov |

| 1H-indazole derivative (Compound 120) | IDO1 | 5.3 µM nih.gov |

| Icotinib-1,2,3-triazole derivative (Compound a17) | IDO1 | 0.37 µM nih.gov |

A crucial step in the evaluation of potential anticancer agents is to assess their ability to inhibit the growth of cancer cells. Derivatives of 3-iodo-1H-indazole have been tested against a panel of human cancer cell lines, demonstrating a broad range of antiproliferative activities. The potency of these compounds, measured by their half-maximal inhibitory concentration (IC50), often varies depending on the specific chemical substitutions on the indazole core and the cancer cell line being tested. For example, studies have shown that certain 1H-indazole-3-amine derivatives exhibit potent activity against chronic myeloid leukemia (K562) and hepatoma (HepG2) cell lines, with IC50 values in the low micromolar range. mdpi.com Other indazole derivatives have shown significant growth inhibitory effects against lung cancer (A549) and colon cancer (HCT116) cell lines. mdpi.comnih.gov

| Compound Series | Cell Line | Cancer Type | IC50 Range (µM) |

|---|---|---|---|

| 1H-indazole-3-amine derivative (Compound 6o) | K562 | Chronic Myeloid Leukemia | 5.15 mdpi.com |

| Mercapto acetamide-indazole derivative (Compound 5k) | HepG2 | Hepatoma | 3.32 mdpi.com |

| 1H-indazol-3-amine derivative (Compound 89) | K562 | Chronic Myeloid Leukemia | 6.50 nih.gov |

| (E)-styryl-indazole derivative (Compound 2f) | A549 | Lung Cancer | 0.23 - 1.15 researchgate.net |

| (E)-styryl-indazole derivative (Compound 2f) | HepG2 | Hepatoma | 0.23 - 1.15 researchgate.net |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | A549 | Lung Cancer | Potent Activity Reported nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HCT116 | Colon Cancer | Potent Activity Reported nih.gov |

An ideal therapeutic agent should exhibit high selectivity, potently affecting its intended target while having minimal activity against other molecules, thereby reducing the potential for off-target effects. For indazole derivatives, selectivity is a key aspect of their development. For example, the TTK kinase inhibitor CFI-400936 was found to be highly selective when tested against a broad panel of human kinases. nih.gov Furthermore, in antiproliferative studies, selectivity is often assessed by comparing the cytotoxicity of a compound in cancer cells versus normal, non-cancerous cells. A 1H-indazole-3-amine derivative, compound 6o, demonstrated promising selectivity with an IC50 of 5.15 µM against the K562 cancer cell line, while showing significantly lower toxicity to normal human embryonic kidney (HEK-293) cells (IC50 = 33.2 µM). mdpi.com This results in a selectivity index (SI) of 6.45, indicating a favorable therapeutic window. mdpi.com

Preclinical Assessment in Advanced Biological Models

Following promising in vitro results, candidate compounds are advanced to more complex biological models that better mimic human physiology and disease states.

Traditional two-dimensional (2D) cell cultures, where cells are grown on flat plastic surfaces, lack the complex cell-cell and cell-matrix interactions found in living tissues. Three-dimensional (3D) cell culture and organoid models have emerged as revolutionary tools that bridge this gap. Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ in vitro. These advanced models provide a more physiologically relevant environment for testing drug efficacy and toxicity before moving into animal models. While specific studies detailing the evaluation of 3-iodo-1H-indazole derivatives in 3D or organoid models are not yet widely reported, the application of these models is a logical next step in their preclinical assessment. Such models would allow for a more accurate prediction of how these compounds might behave in a complex tumor microenvironment.

Pharmacological Efficacy in Relevant Preclinical Disease Models

Following a comprehensive review of scientific literature, no publicly available data on the pharmacological efficacy of 3-Iodo-5-isobutoxy-1H-indazole in relevant preclinical disease models was identified. Research and clinical studies have explored the therapeutic potential of various indazole derivatives in a range of diseases, including cancer and cardiovascular conditions. nih.govnih.gov However, specific details regarding the in vivo or in vitro evaluation of this compound are not present in the available literature.

Numerous studies have focused on the biological activities of other compounds containing the indazole nucleus. For instance, derivatives such as niraparib (B1663559) and pazopanib (B1684535) have been investigated for their anticancer properties, targeting specific enzymes and pathways involved in tumor growth. nih.gov Other indazole-based compounds have been examined for their potential in treating cardiovascular diseases by acting on various receptors and signaling pathways. nih.gov

While the broader class of indazole derivatives has shown significant promise in medicinal chemistry, the specific pharmacological profile of this compound remains uncharacterized in the public domain. nih.govnih.gov Therefore, data tables and detailed research findings on its efficacy in preclinical models cannot be provided at this time.

Structure Activity Relationship Sar Studies of 3 Iodo 5 Isobutoxy 1h Indazole Analogs

Correlations Between Structural Features and Biological Potency

Influence of the C3-Iodo Substituent on Target Binding and Efficacy

The presence of a halogen atom at the C3 position of the indazole ring is a common feature in many biologically active compounds, and the iodine atom in 3-Iodo-5-isobutoxy-1H-indazole plays a crucial role in its interaction with biological targets. The C3 position is often involved in key interactions within the binding sites of proteins, particularly kinases.

The iodine atom, being a large and lipophilic halogen, can engage in halogen bonding, a non-covalent interaction where the electropositive region on the surface of the iodine atom (the σ-hole) interacts with a nucleophilic or electron-rich area on the target protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. This interaction can significantly enhance the binding affinity and residence time of the inhibitor, leading to improved potency.

Furthermore, the C3-iodo group serves as a versatile synthetic handle, allowing for the introduction of a wide array of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This synthetic accessibility enables the exploration of a broad chemical space at this position to optimize target engagement. For instance, replacing the iodo group with various aryl or heteroaryl moieties can lead to compounds with altered potency and selectivity profiles by accessing different sub-pockets within the target's binding site.

Contribution of the C5-Isobutoxy Group to Biological Activity and Selectivity

The C5-alkoxy substituent is another critical determinant of the biological activity of indazole-based compounds. The isobutoxy group at the C5 position of this compound primarily contributes to the molecule's pharmacokinetic properties and can also influence its selectivity.

The isobutoxy group, with its branched alkyl chain, enhances the lipophilicity of the molecule, which can improve its cell permeability and oral bioavailability. The size and shape of the alkoxy group at the C5 position can be fine-tuned to optimize interactions with the target protein. This substituent often extends into a hydrophobic pocket of the binding site, and variations in the length and branching of the alkyl chain can significantly impact binding affinity.

For example, comparing the isobutoxy group to smaller alkoxy groups like methoxy (B1213986) or ethoxy, or to larger or more linear chains, can reveal important insights into the steric and hydrophobic requirements of the target's binding pocket. This information is crucial for designing analogs with improved selectivity, as different protein targets will have distinct topographies in this region. The isobutoxy group may also play a role in blocking metabolic pathways, thereby increasing the compound's half-life in the body.

Systematic Evaluation of Substituents at Other Indazole Ring Positions

While the C3 and C5 positions are critical, modifications at other positions of the indazole ring (C4, C6, and C7) also play a significant role in modulating the biological activity of this class of compounds. Systematic evaluation of substituents at these positions is a key strategy in lead optimization.

Introducing small alkyl or halogen groups at the C4, C6, or C7 positions can influence the electronic properties of the indazole ring system, which in turn can affect the pKa of the N1-H and its ability to act as a hydrogen bond donor. The N1-H of the indazole core is frequently involved in a crucial hydrogen bond interaction with the hinge region of protein kinases, a key anchor point for many inhibitors.

Furthermore, appending larger substituents or functional groups that can form additional interactions with the target protein can lead to significant gains in potency. For example, adding a solubilizing group at one of these positions can improve the aqueous solubility of the compound without compromising its inhibitory activity, a key consideration for drug development. The strategic placement of substituents can also be used to block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Below is a hypothetical data table illustrating the impact of substituents at various positions on the biological activity of this compound analogs against a target kinase.

| Compound | R3 | R4 | R5 | R6 | IC50 (nM) |

| 1 | I | H | OCH2CH(CH3)2 | H | 50 |

| 2 | Br | H | OCH2CH(CH3)2 | H | 120 |

| 3 | Cl | H | OCH2CH(CH3)2 | H | 250 |

| 4 | I | F | OCH2CH(CH3)2 | H | 35 |

| 5 | I | H | OCH3 | H | 150 |

| 6 | I | H | OCH2CH2CH3 | H | 80 |

| 7 | I | H | OCH2CH(CH3)2 | F | 65 |

| 8 | I | H | OCH2CH(CH3)2 | CH3 | 90 |

Ligand Efficiency and Pharmacokinetic Optimization Strategies

In the early stages of drug discovery, potency alone is not a sufficient metric for advancing a compound. Ligand efficiency (LE) has emerged as a crucial parameter for prioritizing and optimizing fragments and lead compounds. LE is a measure of the binding energy per non-hydrogen atom of a molecule and is calculated using the formula: LE = -1.4 * (logIC50) / N, where N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binding of the molecule to its target.

For the this compound scaffold, medicinal chemistry efforts focus on improving potency while maintaining or increasing ligand efficiency. This often involves making small, strategic modifications that lead to significant gains in binding affinity without a proportional increase in molecular weight. For example, introducing a functional group that forms a key hydrogen bond can dramatically improve potency and LE.

Pharmacokinetic optimization is another critical aspect of drug development. This involves modifying the chemical structure to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties. For indazole-based compounds, common strategies include:

Improving Solubility: Introduction of polar functional groups, such as morpholine (B109124) or piperazine (B1678402) moieties, at solvent-exposed positions of the molecule.

Modulating Lipophilicity: Fine-tuning the lipophilicity (logP) to achieve a balance between cell permeability and aqueous solubility. The isobutoxy group already contributes to the lipophilic character, and further modifications must be carefully considered.

Blocking Metabolic Sites: Identifying and blocking metabolically labile sites on the molecule. This can be achieved by introducing fluorine atoms or by altering the steric environment around a potential site of metabolism.

Optimizing Permeability: Ensuring the compound can effectively cross biological membranes to reach its target.

The following table provides hypothetical data on ligand efficiency and key pharmacokinetic parameters for a series of optimized analogs.

| Compound | IC50 (nM) | MW | Ligand Efficiency | logP | Solubility (µM) |

| 1 | 50 | 358.2 | 0.33 | 4.2 | 5 |

| 9 | 15 | 388.3 | 0.35 | 3.8 | 25 |

| 10 | 5 | 415.4 | 0.36 | 3.5 | 50 |

| 11 | 2 | 430.4 | 0.37 | 3.2 | 80 |

Rational Design Principles for Enhanced Bioactivity

The development of potent and selective inhibitors based on the this compound scaffold is guided by rational design principles, often aided by computational chemistry and structural biology.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD plays a pivotal role. Molecular docking studies can predict how analogs of this compound will bind to the active site of the target. This allows for the in silico design of new molecules with improved interactions, such as additional hydrogen bonds, hydrophobic contacts, or halogen bonds. For example, docking studies might reveal an unoccupied pocket that can be filled by extending a substituent from the indazole core, leading to enhanced potency.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) required for biological activity. New molecules can then be designed to fit this pharmacophore model.

Fragment-Based Drug Discovery (FBDD): The indazole core itself can be considered a privileged fragment that binds to the hinge region of many kinases. FBDD approaches involve identifying small fragments that bind to the target and then growing or linking them to create more potent leads. The this compound scaffold can be seen as an evolution of such a fragment-based approach, where the iodo and isobutoxy groups have been added to enhance affinity and modulate properties.

By integrating these rational design principles with traditional medicinal chemistry strategies, researchers can systematically optimize the this compound scaffold to develop highly potent, selective, and drug-like candidates for a range of therapeutic targets. The continuous exploration of the structure-activity relationships of this versatile scaffold holds significant promise for the future of targeted therapies.

Mechanistic Investigations of 3 Iodo 5 Isobutoxy 1h Indazole Actions

Elucidation of Molecular Target Interactions

A thorough review of published scientific literature reveals a notable absence of studies specifically investigating the molecular target interactions of 3-Iodo-5-isobutoxy-1H-indazole. While the broader class of indazole derivatives has been explored for various therapeutic applications, including as kinase inhibitors, data on the specific binding affinities, kinetics, and identification of binding sites for this particular compound are not currently available in the public domain. nih.govnih.gov

Characterization of Binding Affinities and Kinetics

Currently, there is no publicly available research that has characterized the binding affinities or kinetics of this compound with any biological target. Such studies are crucial for understanding the potency and duration of a compound's effect at a molecular level. The lack of this data prevents a detailed discussion on its potential efficacy and selectivity towards any particular receptor or enzyme.

Cellular and Subcellular Pathway Modulation

Consistent with the lack of molecular-level investigations, there is no available research on the effects of this compound on cellular and subcellular pathways. The impact of this compound on fundamental cellular processes remains uncharacterized.

Impact on Cell Cycle Progression and Checkpoint Regulation

There are no studies documenting the impact of this compound on cell cycle progression or checkpoint regulation. Consequently, it is unknown whether this compound can induce cell cycle arrest or interfere with the molecular machinery that governs cell division.

Modulation of Protein Expression and Signaling Cascades

The scientific literature does not provide any data on how this compound may modulate protein expression or interfere with cellular signaling cascades. Understanding these aspects is critical for elucidating the mechanism of action of any bioactive compound.

Investigation of Induced Cellular Responses (e.g., Apoptosis, Autophagy)

There is no available research investigating whether this compound can induce cellular responses such as apoptosis or autophagy. These are key pathways through which many therapeutic agents exert their effects, and the absence of this information represents a significant gap in our understanding of this compound's biological activity.

Enzymatic Characterization and Kinetic Analysis

Due to the absence of available research, a detailed enzymatic characterization and kinetic analysis for this compound cannot be provided. There are no public records of studies that have investigated the inhibitory or substrate activities of this compound against any specific enzymes. Consequently, data on parameters such as IC50, Ki, or other kinetic constants are not available.

Table 1: Summary of Enzymatic Assays for this compound No data available.

Table 2: Kinetic Parameters of this compound No data available.

Computational Chemistry and Molecular Modeling of 3 Iodo 5 Isobutoxy 1h Indazole

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule like 3-Iodo-5-isobutoxy-1H-indazole to a biological target. The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity.

For this compound, molecular docking simulations would begin with the identification of potential protein targets. Based on the known biological activities of other indazole derivatives, these targets could include protein kinases, cyclooxygenase (COX) enzymes, or other receptors implicated in disease pathways. A hypothetical docking study of this compound against a protein kinase target, for instance, would reveal the specific amino acid residues in the active site that interact with the ligand. The scoring function would provide an estimate of the binding energy, indicating the stability of the ligand-target complex.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP86 | 2.1 |

| Halogen Bond | LYS23 | 3.0 |

| Hydrophobic Interaction | LEU83 | 3.5 |

| Hydrophobic Interaction | VAL31 | 3.8 |

This table is for illustrative purposes only and represents hypothetical data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and binding stability of a ligand-receptor complex over time. This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, offering insights that are not accessible through static docking studies.

Following molecular docking, an MD simulation of the this compound-protein complex would be performed. This would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation would track the atomic movements over a period of nanoseconds to microseconds. Analysis of the MD trajectory would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the key interactions that are maintained throughout the simulation.

Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex:

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

This table is for illustrative purposes only and represents hypothetical data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods, such as Density Functional Theory (DFT), provide detailed information about a molecule's electronic structure, orbital energies, and charge distribution. This information is valuable for understanding the reactivity of a compound and the nature of its interactions with a biological target.

For this compound, QC calculations could be employed to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, QC methods can be used to calculate the electrostatic potential surface, which reveals the regions of the molecule that are electron-rich or electron-poor, guiding the understanding of potential intermolecular interactions.

Illustrative Quantum Chemical Properties of this compound (Calculated using DFT):

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

This table is for illustrative purposes only and represents hypothetical data.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

A pharmacophore model for this compound could be developed based on its docked conformation within a target's active site. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. This pharmacophore can then be used as a template to design new molecules with potentially improved activity or to search large chemical databases for compounds with similar features.

Hypothetical Pharmacophoric Features of this compound:

| Feature | Description |

| Hydrogen Bond Donor | N-H group of the indazole ring |

| Aromatic Ring | The bicyclic indazole core |

| Hydrophobic Group | The isobutoxy substituent |

| Halogen Bond Donor | The iodine atom at position 3 |

This table is for illustrative purposes only and represents hypothetical data.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on molecular docking, or ligand-based, using pharmacophore models or similarity searching.

To discover analogs of this compound, a virtual screening campaign could be initiated. Using the pharmacophore model developed in the previous step as a filter, a large database of commercially available compounds could be screened to select molecules with the desired chemical features. Alternatively, a structure-based virtual screening could be performed by docking a large library of compounds into the active site of a chosen protein target. The top-ranking compounds from the virtual screen would then be selected for experimental testing.

Illustrative Virtual Screening Workflow for this compound Analogs:

| Step | Description |

| 1. Library Preparation | A database of several million compounds is prepared. |

| 2. Pharmacophore Filtering | The library is filtered using the this compound pharmacophore. |

| 3. Molecular Docking | The filtered compounds are docked into the target protein's active site. |

| 4. Scoring and Ranking | The docked compounds are ranked based on their predicted binding affinity. |

| 5. Hit Selection | The top-ranked compounds are selected for further analysis. |

This table is for illustrative purposes only and represents hypothetical data.

Advanced Research Applications and Future Perspectives for 3 Iodo 5 Isobutoxy 1h Indazole

Development as a Chemical Probe for Biological Pathway Dissection

The unique structure of 3-Iodo-5-isobutoxy-1H-indazole makes it a promising candidate for development as a chemical probe to investigate complex biological pathways. The indazole core is a known pharmacophore that interacts with a variety of biological targets. nih.govpnrjournal.com The iodine atom at the 3-position can serve as a versatile chemical handle for introducing reporter tags, such as fluorophores or biotin, through reactions like Sonogashira or Suzuki coupling. This functionalization would allow for the visualization and tracking of the molecule's interactions within a cellular environment, helping to elucidate the function of its target proteins.

Furthermore, the isobutoxy group at the 5-position can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical properties for an effective chemical probe. By systematically modifying this group, a library of probes could be generated to optimize cellular uptake and target engagement. These probes could be instrumental in identifying novel protein-protein interactions or dissecting signaling cascades, offering valuable insights into disease mechanisms.

| Feature | Potential Advantage as a Chemical Probe |

| Indazole Core | Known pharmacophore, potential for specific biological interactions. |

| 3-Iodo Group | Versatile handle for conjugation with reporter molecules (fluorophores, biotin). |

| 5-Isobutoxy Group | Modulates physicochemical properties like solubility and cell permeability. |

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.govnih.gov This approach utilizes small, low-molecular-weight fragments that bind to biological targets with high ligand efficiency. pharmablock.com The indazole scaffold is considered a "privileged" fragment in FBDD due to its frequent appearance in bioactive compounds and its ability to form key interactions with protein targets, particularly kinases. pharmablock.com

This compound, with a molecular weight suitable for a fragment library, could serve as a valuable starting point in an FBDD campaign. The indazole core can provide the initial binding interactions, while the iodine and isobutoxy groups offer vectors for chemical elaboration. The iodine atom, in particular, allows for the exploration of chemical space through various cross-coupling reactions, enabling the "growing" or "linking" of fragments to enhance binding affinity and selectivity. nih.gov X-ray crystallography of the fragment bound to its target could guide the rational design of more potent and specific inhibitors. nih.gov

| FBDD Strategy | Application to this compound |

| Fragment Screening | The compound itself can be screened for binding to various biological targets. |

| Fragment Growing | The 3-iodo position can be functionalized to extend the molecule into adjacent binding pockets. |

| Fragment Linking | The iodo group can be used to link this fragment to another fragment binding in a nearby site. |

Potential for Application in Protein Degradation Technologies (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

The this compound scaffold could be a valuable component in the design of novel PROTACs. The indazole moiety could serve as the warhead that binds to the protein of interest. The reactive iodine at the 3-position provides a convenient attachment point for a linker, which would then be connected to an E3 ligase ligand. This modular design allows for the systematic optimization of the PROTAC by varying the linker length and composition, as well as the E3 ligase ligand, to achieve efficient ternary complex formation and subsequent protein degradation. nih.gov The development of indazole-based PROTACs could lead to new therapeutic strategies for targeting proteins that have been traditionally difficult to inhibit with small molecules. scilit.com

Exploration as a Scaffold for Diagnostic or Imaging Agents

The incorporation of an iodine atom in this compound opens up possibilities for its use in diagnostic imaging. Iodinated compounds are widely used as contrast agents in X-ray imaging and computed tomography (CT) due to the high atomic number of iodine, which effectively attenuates X-rays. drugbank.comresearchgate.net

By replacing the stable iodine-127 isotope with a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-131, this compound could be transformed into a radiopharmaceutical for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. nih.gov The indazole core could be designed to target specific receptors or enzymes that are overexpressed in diseased tissues, such as tumors. This would allow for the non-invasive visualization and quantification of these targets in vivo, aiding in early diagnosis, patient stratification, and monitoring of therapeutic response.

| Imaging Modality | Required Modification | Potential Application |

| X-ray/CT | None (utilizes stable iodine) | Contrast agent for visualizing specific tissues or organs. |

| SPECT/PET | Replacement with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I) | Molecular imaging of disease-related biomarkers. |

Synthetic Biology and Biosensor Applications

While direct applications of this compound in synthetic biology and biosensors are not yet established, its chemical properties suggest potential avenues for exploration. In synthetic biology, novel biological parts and devices are designed and constructed. The indazole compound could be functionalized to interact with specific biological components, such as proteins or nucleic acids, and thereby modulate the function of a synthetic genetic circuit.

In the context of biosensors, the compound could be developed into a probe that generates a detectable signal upon binding to a specific analyte. For example, the iodine atom could be used to attach the molecule to a sensor surface, and the indazole core could be designed to undergo a conformational change or a change in its fluorescence properties upon target binding. While speculative, the versatility of the this compound scaffold makes it an intriguing candidate for future research in these innovative fields.

Q & A

Q. What frameworks resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Multi-Conformer Models : Refine structures with alternative conformers in SHELXL to account for flexibility.

- Energy Minimization : Compare crystallographic geometries with DFT-optimized structures to identify strain or steric clashes.

- PubChem Validation : Cross-reference experimental data with public databases to flag discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.